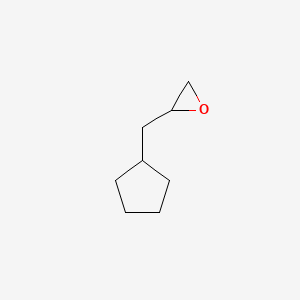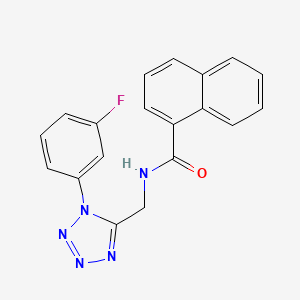
N-((1-(3-氟苯基)-1H-四唑-5-基)甲基)-1-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” is a complex organic compound. It contains a naphthamide group, a tetrazol group, and a fluorophenyl group. These groups are common in many pharmaceuticals and synthetic compounds, suggesting that this compound may have interesting chemical properties or potential uses .
Molecular Structure Analysis
The molecular structure of “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” would likely be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” would be determined using various analytical techniques. These might include determining its melting point, solubility, and spectroscopic properties .科学研究应用
阿尔茨海默病研究
对与 N-((1-(3-氟苯基)-1H-四唑-5-基)甲基)-1-萘酰胺结构相关的化合物的研究,例如在正电子发射断层扫描 (PET) 成像中使用的衍生物,在阿尔茨海默病中具有重要意义。例如,氟化衍生物已被用于识别和量化阿尔茨海默病患者大脑中的神经纤维缠结和β-淀粉样蛋白斑块,有助于诊断评估和监测治疗反应 (Shoghi-Jadid 等人,2002)。
抗炎和镇痛研究
萘衍生物的研究也显示了开发新抗炎和镇痛药物的潜力。例如,甲氧基四氢吡喃,一系列选择性和口服有效的 5-脂氧合酶抑制剂,已被探索其在治疗炎症性疾病中的治疗功效 (Crawley 等人,1992)。
癌症研究
此外,已合成并评估了基于苯并咪唑的席夫碱铜(II)配合物,以研究其对各种癌细胞系的 DNA 结合、细胞 DNA 损伤和细胞毒性,展示了其在抗癌应用中的潜力 (Paul 等人,2015)。
光化学研究
已探索了四唑-醌的光诱导反应,其反应性可能类似于 N-((1-(3-氟苯基)-1H-四唑-5-基)甲基)-1-萘酰胺,表明该化合物可用于通过光诱导 1,3-偶极环加成合成吡唑稠合醌。此类研究通过提供合成复杂分子的有效方法,为绿色化学做出贡献 (He 等人,2021)。
荧光猝灭研究
对荧光团和蛋白质之间相互作用的研究已利用类似的萘衍生物来研究荧光猝灭机制。这项研究对于理解分子水平的相互作用至关重要,这可能对药物开发和诊断应用产生影响 (Jayabharathi 等人,2013)。
作用机制
Mode of Action
The mode of action of this compound is not fully understood. It is likely that it interacts with its targets in a manner similar to other structurally related compounds. This could involve binding to the target, causing a conformational change, and altering the target’s activity . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substances in the body. If it targets receptors, it could influence signaling pathways . The downstream effects of these alterations would depend on the specific pathways affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are crucial for understanding its bioavailability. These properties determine how the compound is absorbed into the body, distributed to various tissues, metabolized into different forms, and eventually excreted
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of certain substances. If it activates a receptor, it could trigger a cascade of intracellular events . The exact effects are yet to be determined.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors could include pH, temperature, presence of other substances, and more . Understanding these influences can help optimize the use of the compound and predict its behavior under different conditions.
安全和危害
未来方向
The future directions for research on “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide” could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action . This could lead to new insights and applications in fields like medicine, materials science, or chemical synthesis .
属性
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c20-14-7-4-8-15(11-14)25-18(22-23-24-25)12-21-19(26)17-10-3-6-13-5-1-2-9-16(13)17/h1-11H,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTLAHKDGQZUBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)
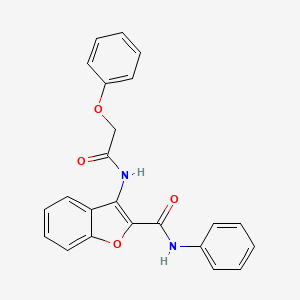
![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)



![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)


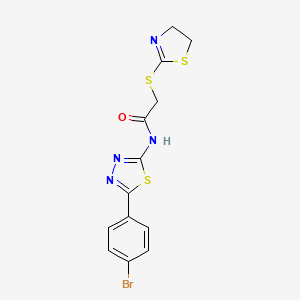
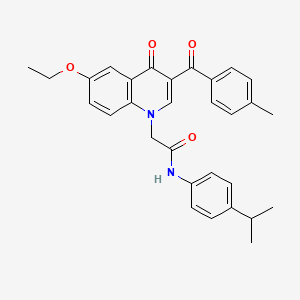
![2-(4-chlorophenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2931490.png)

